molecular formula C12H16N2O2 B1299056 4-(4-Methylpiperazin-1-yl)benzoic acid CAS No. 86620-62-4

4-(4-Methylpiperazin-1-yl)benzoic acid

Cat. No.: B1299056
CAS No.: 86620-62-4
M. Wt: 220.27 g/mol
InChI Key: UCFZVQHKTRSZMM-UHFFFAOYSA-N
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Description

4-(4-Methylpiperazin-1-yl)benzoic acid is a chemical compound with the molecular formula C12H16N2O2. It is known for its applications in organic synthesis and pharmaceutical research. The compound is characterized by the presence of a benzoic acid moiety linked to a 4-methylpiperazine group, which imparts unique chemical properties and reactivity.

Mechanism of Action

Target of Action

This compound is a synthetic intermediate , and its specific biological targets may depend on the final compounds it is used to synthesize.

Mode of Action

As a synthetic intermediate, its mode of action is likely to be determined by the final compound it is used to produce .

Biochemical Pathways

As a synthetic intermediate, it is used in the synthesis of other compounds, and the biochemical pathways affected would be determined by these final compounds .

Pharmacokinetics

It is known that the compound is a solid at room temperature and is soluble in water . These properties could influence its absorption and distribution in the body. More research is needed to fully understand the pharmacokinetics of this compound.

Result of Action

As a synthetic intermediate, its effects are likely to be determined by the final compounds it is used to produce .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 4-(4-Methylpiperazin-1-yl)benzoic acid. For instance, it is recommended to store the compound in a dry, cool, and well-ventilated place . Additionally, it is advised to avoid dust formation, ingestion, and inhalation . These precautions suggest that the compound’s stability and efficacy could be affected by environmental conditions such as humidity, temperature, and exposure to air.

Biochemical Analysis

Biochemical Properties

4-(4-Methylpiperazin-1-yl)benzoic acid plays a significant role in biochemical reactions, particularly as an intermediate in the synthesis of pharmaceutical compounds. It interacts with various enzymes and proteins, facilitating or inhibiting specific biochemical pathways. For instance, this compound is known to interact with enzymes involved in the synthesis of imatinib, a tyrosine kinase inhibitor used in cancer treatment . The nature of these interactions often involves the binding of this compound to the active sites of enzymes, thereby influencing their activity and the overall biochemical reaction.

Cellular Effects

The effects of this compound on cellular processes are diverse and depend on the type of cells and the specific pathways involved. This compound can influence cell signaling pathways, gene expression, and cellular metabolism. For example, in cancer cells, this compound may affect the signaling pathways that regulate cell proliferation and apoptosis . Additionally, it can modulate the expression of genes involved in these processes, leading to changes in cellular behavior and function.

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. One of the primary mechanisms is the binding interaction with specific biomolecules, such as enzymes and receptors. This binding can result in the inhibition or activation of these biomolecules, thereby altering their function. For instance, this compound may inhibit the activity of certain enzymes by occupying their active sites, preventing substrate binding and subsequent catalytic activity . Additionally, this compound can influence gene expression by interacting with transcription factors or other regulatory proteins.

Temporal Effects in Laboratory Settings

The effects of this compound can change over time in laboratory settings. This includes its stability, degradation, and long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it may degrade over extended periods or under specific conditions such as high temperature or extreme pH . Long-term exposure to this compound in in vitro or in vivo studies may result in cumulative effects on cellular function, including alterations in cell viability and metabolic activity.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, this compound may exhibit therapeutic effects, such as inhibiting tumor growth or modulating immune responses . At higher doses, it may cause toxic or adverse effects, including organ damage or systemic toxicity. It is essential to determine the optimal dosage range to maximize the therapeutic benefits while minimizing potential risks.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its conversion and utilization. For example, this compound may be metabolized by liver enzymes, leading to the formation of active or inactive metabolites . These metabolic pathways can influence the overall bioavailability and efficacy of this compound in biological systems.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical for its biological activity. This compound may be transported across cell membranes by specific transporters or binding proteins . Once inside the cells, it can localize to various cellular compartments, influencing its accumulation and activity. The distribution of this compound in tissues can also affect its therapeutic potential and toxicity profile.

Subcellular Localization

The subcellular localization of this compound is essential for understanding its activity and function. This compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . For instance, it may localize to the nucleus, where it can interact with DNA or transcription factors, or to the mitochondria, affecting cellular respiration and energy production.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Methylpiperazin-1-yl)benzoic acid typically involves the reaction of 4-chloromethylbenzoic acid with N-methylpiperazine in the presence of an acid-binding agent and a solvent.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for high yield and purity, with careful control of reaction conditions and purification steps to ensure the quality of the final product. The use of nanofiltration and centrifugal filtration techniques enhances the efficiency and environmental sustainability of the production process .

Chemical Reactions Analysis

Types of Reactions

4-(4-Methylpiperazin-1-yl)benzoic acid undergoes various chemical reactions, including:

    Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the benzoic acid moiety.

    Oxidation and Reduction: The piperazine ring can be oxidized or reduced under specific conditions, leading to the formation of different derivatives.

    Condensation Reactions: The carboxylic acid group can react with amines or alcohols to form amides or esters.

Common Reagents and Conditions

Common reagents used in these reactions include strong acids or bases, oxidizing agents like potassium permanganate, and reducing agents such as lithium aluminum hydride. Reaction conditions vary depending on the desired product, with temperature, solvent, and reaction time being critical parameters.

Major Products Formed

The major products formed from these reactions include various substituted benzoic acids, piperazine derivatives, and amide or ester compounds, depending on the specific reaction pathway and reagents used .

Scientific Research Applications

4-(4-Methylpiperazin-1-yl)benzoic acid has a wide range of applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

  • 4-(4-Methylpiperazin-1-yl)methylbenzoic acid dihydrochloride
  • 4-(4-Methylpiperazin-1-ylmethyl)benzoic acid

Uniqueness

4-(4-Methylpiperazin-1-yl)benzoic acid is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity. Compared to similar compounds, it offers a balance of stability and reactivity, making it a versatile intermediate in various synthetic and research applications .

By understanding the properties, synthesis, and applications of this compound, researchers can leverage its potential in advancing scientific knowledge and developing new technologies.

Properties

IUPAC Name

4-(4-methylpiperazin-1-yl)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N2O2/c1-13-6-8-14(9-7-13)11-4-2-10(3-5-11)12(15)16/h2-5H,6-9H2,1H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UCFZVQHKTRSZMM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C2=CC=C(C=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20353060
Record name 4-(4-methylpiperazin-1-yl)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20353060
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

220.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

86620-62-4
Record name 4-(4-methylpiperazin-1-yl)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20353060
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-(4-Methylpiperazin-1-yl)benzoic acid
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

LiOH (67 mg, 1.6 mmol) was added to a stirred solution 4-(4-methyl-piperazin-1-yl)-benzoic acid methyl ester (124 mg, 0.73 mmol) in THF:H2O (1:1, 4 mL), and the resulting mixture was stirred at room temperature overnight. The reaction mixture was concentrated under reduced pressure to get the residue. Cold water was then added and acidified it with 10% aqueous HCl and concentrated under reduced pressure to afford 116 mg (85.13% yield) of 4-(4-methyl-piperazin-1-yl)-benzoic acid. 1H NMR (DMSO-D2O): δ 7.8 (d, 2H), 7.0 (d, 2H), 3.4 (s, 4H), 2.8 (s, 4H), 2.4 (s, 3H).
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67 mg
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reactant
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124 mg
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4 mL
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solvent
Reaction Step One
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Quantity
0 (± 1) mol
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Reaction Step Two
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0 (± 1) mol
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Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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